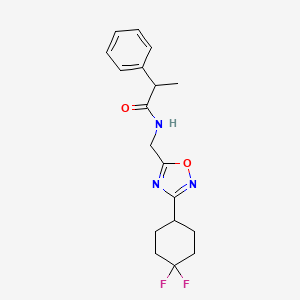

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-12(13-5-3-2-4-6-13)17(24)21-11-15-22-16(23-25-15)14-7-9-18(19,20)10-8-14/h2-6,12,14H,7-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDKYXREPIRQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide typically involves multiple steps. One common synthetic route begins with the preparation of the 4,4-difluorocyclohexyl precursor. This can be achieved through the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Next, the oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The final step involves coupling the oxadiazole intermediate with the phenylpropanamide moiety under conditions that may include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or similar agents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethylthio (S-ethyl) and oxadiazole moieties are susceptible to oxidation:

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Sulfur oxidation | H₂O₂, mCPBA, or KMnO₄ in acidic media | Sulfoxide or sulfone derivatives at the ethylthio group | Selectivity depends on oxidant strength |

| Oxadiazole ring | Ozone or strong peroxides | Ring-opening products (e.g., nitriles, amides) | Rare under mild conditions |

Hydrolysis Reactions

The oxadiazole ring and amide bond undergo hydrolysis under specific conditions:

Alkylation and Acylation

The amide nitrogen and oxadiazole methyl group participate in nucleophilic substitutions:

Nucleophilic Substitution

The difluorocyclohexyl group and oxadiazole ring exhibit electrophilic reactivity:

Cycloaddition and Rearrangement

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Reaction Partner | Conditions | Product(s) | Selectivity |

|---|---|---|---|

| Alkenes/alkynes | Thermal (120°C) or microwave | Fused bicyclic compounds (e.g., triazoles) | Stereospecific |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Compounds containing the oxadiazole ring have demonstrated significant antimicrobial activities. Research indicates that derivatives exhibit broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, oxadiazole derivatives have shown promising results in inhibiting the growth of pathogenic bacteria, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a related study on N-Aryl oxadiazolamines demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . The mechanism behind this activity often involves interaction with specific molecular targets in cancer cells, leading to apoptosis.

Anti-Diabetic Effects

Recent research has also explored the anti-diabetic properties of oxadiazole derivatives. In vivo studies using genetically modified models have shown that certain compounds can significantly lower glucose levels, suggesting their potential utility in managing diabetes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated broad-spectrum efficacy against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Significant growth inhibition in cancer cell lines with mechanisms involving apoptosis. |

| Study 3 | Anti-Diabetic Effects | Lowered glucose levels significantly in model organisms. |

Wirkmechanismus

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Comparison

Table 1: Structural and Physicochemical Properties

*logP values estimated using fragment-based methods.

Key Observations:

Amide vs. Heterocycle : The 2-phenylpropanamide chain provides steric bulk absent in thiophene or benzimidazole analogs, possibly influencing target selectivity .

Metabolic Stability : The oxadiazole core resists hydrolysis better than Propanil’s simple amide, suggesting longer in vivo half-life .

Biologische Aktivität

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.

- Difluorocyclohexyl Group : Enhances lipophilicity and may influence biological activity.

- Phenylpropanamide Moiety : Contributes to the compound's pharmacological properties.

Biological Activity

Preliminary studies indicate that compounds with oxadiazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Research suggests that oxadiazole derivatives can inhibit various bacterial and fungal strains.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.

- Anticancer Effects : Some derivatives have shown cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Anticancer | Induces apoptosis in cancer cells |

The mechanism of action for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide involves its interaction with specific biological targets. The compound may bind to receptors or enzymes, modulating their activity. Potential pathways include:

- Signal Transduction : Alters signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : Influences transcription factors involved in inflammatory and cancer pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : Cyclization reactions using hydrazides and carboxylic acids.

- Introduction of the Difluorocyclohexyl Group : Fluorination reactions to incorporate the fluorinated cycloalkane.

- Coupling with Phenylpropanamide : Final coupling reactions to form the complete molecule.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Oxadiazole Formation | Cyclization | Hydrazides, Carboxylic Acids |

| Difluorocyclohexyl Addition | Fluorination | Fluorinating Agents |

| Coupling | Amide Formation | Phenylpropanamide |

Case Studies

Research has demonstrated the efficacy of similar oxadiazole compounds in various biological contexts:

- Antitumor Activity Study : A series of oxadiazole derivatives were tested against human cancer cell lines (AGS, MGC-803) showing significant cytotoxicity compared to standard treatments like 5-fluorouracil .

- Inflammatory Response Modulation : Studies indicate that oxadiazole-containing compounds can reduce IL-17 levels in vitro, suggesting potential for treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key steps ensure successful synthesis?

- The synthesis typically involves cyclocondensation of substituted amidoximes with activated carboxylic acid derivatives. A critical step is the formation of the 1,2,4-oxadiazole ring under reflux conditions using triethylamine as a catalyst. For example, similar oxadiazole derivatives were synthesized by reacting 2-amino-oxadiazole precursors with chloroacetyl chloride in triethylamine, followed by recrystallization for purification .

- Methodological Tip : Monitor reaction progress via TLC and optimize solvent systems (e.g., dioxane or ethanol-DMF mixtures) to improve yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

- 1H/13C NMR : Verify the presence of the difluorocyclohexyl group (characteristic splitting patterns for fluorine-coupled protons) and the phenylpropanamide backbone.

- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).

- High-Resolution MS : Validate the molecular formula (e.g., [M+H]+ peak matching theoretical mass). Cross-reference with PubChem data for analogous compounds to ensure consistency .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

- Use enzyme inhibition assays (e.g., kinase or protease targets) to assess bioactivity. For cytotoxicity screening, employ cell viability assays (MTT or ATP-based) in cancer cell lines. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) are critical for validating results .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize reaction conditions for scale-up synthesis?

- Apply factorial design (e.g., Box-Behnken or Central Composite) to evaluate variables like temperature, solvent ratio, and catalyst concentration. For example, a 3^3 factorial design could reduce experimental runs while identifying optimal conditions for oxadiazole ring formation .

- Case Study : A study on TiO2 photocatalysis used Taguchi methods to optimize parameters, achieving 95% yield improvements .

Q. How to resolve contradictory bioactivity data across different studies?

- Conduct meta-analysis to identify variables such as assay protocols (e.g., incubation time, cell passage number) or compound purity. Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability. For instance, discrepancies in IC50 values may arise from differences in cell membrane permeability assays vs. enzymatic assays .

Q. What computational strategies predict the compound’s pharmacophore and binding modes?

- Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., COX-2 or EGFR) using the compound’s 3D structure (optimized via DFT calculations). Compare with known inhibitors to identify critical interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .

- Validation : Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How to establish a quantitative structure-metabolic stability relationship (QSMSR)?

- Use microsomal stability assays (human/rat liver microsomes) to measure metabolic half-life. Corrogate data with molecular descriptors (logP, polar surface area) via partial least squares (PLS) regression. For example, higher logP values (>3) may correlate with CYP450-mediated degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.